molecular formula C6H6O6 B042460 trans-Aconitic acid CAS No. 4023-65-8

trans-Aconitic acid

Cat. No.: B042460
CAS No.: 4023-65-8
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-IWQZZHSRSA-N
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Mechanism of Action

Target of Action

Trans-Aconitic Acid (TAA) is an isomer of cis-aconitic acid, an intermediate of the tricarboxylic acid cycle that is synthesized by aconitase . It is known to be a substrate of the enzyme trans-aconitate 2-methyltransferase . TAA is also an inhibitor of the tricarboxylic acid cycle and blocks the transformation of Leishmania donovani amastigotes to prostigotes .

Mode of Action

TAA interacts with its targets, primarily enzymes in the tricarboxylic acid cycle, and inhibits their function . It also blocks the transformation of Leishmania donovani amastigotes to prostigotes

Biochemical Pathways

TAA is involved in the tricarboxylic acid cycle, where it acts as an inhibitor . It is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle . Two TAA biosynthetic pathways have been hypothesized: aconitate isomerase-mediated biosynthesis from a cis-aconitic acid substrate in both microbes and plants, and a citric acid dehydratase-mediated synthesis reaction from citric acid substrate specific to maize .

Pharmacokinetics

It is known that taa is soluble in water and ethanol, and slightly soluble in ether . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

TAA has been shown to induce early differentiation of Arabidopsis thaliana seedlings, suggesting an interference in the auxin action . Changes in the cellular ultrastructure may represent vacuolar and extracellular accumulation of TAA, to remove excess TAA in the cytosol and mitochondria . An inhibition of aconitase and the chelation of intracellular cations may have contributed to cytotoxicity of TAA at high concentrations .

Action Environment

The action of TAA can be influenced by environmental factors. For example, in a soil bacterium, Acinetobacter baylyi ADP1, interrelated pathways for the consumption of TAA have been discovered . This suggests that the presence of TAA in the soil environment may influence the interactions of bacteria with their surroundings.

Biochemical Analysis

Biochemical Properties

Trans-Aconitic Acid is specifically synthesized by Bacillus thuringiensis as a virulence factor . It interacts with aconitase, an enzyme involved in the tricarboxylic acid cycle .

Cellular Effects

This compound shows activity against the plant-parasitic nematode Meloidogyne incognita . It influences cell function by acting as a nematicide .

Molecular Mechanism

The mechanism of action of this compound involves its role as an inhibitor of aconitase . It exerts its effects at the molecular level through binding interactions with aconitase, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle . It interacts with aconitase and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Aconitic acid can be synthesized by the dehydration of citric acid using sulfuric acid. The reaction proceeds as follows :

(HO2CCH2)2C(OH)CO2HHO2CCH=C(CO2H)CH2CO2H+H2O(HO_2CCH_2)_2C(OH)CO_2H \rightarrow HO_2CCH=C(CO_2H)CH_2CO_2H + H_2O (HO2​CCH2​)2​C(OH)CO2​H→HO2​CCH=C(CO2​H)CH2​CO2​H+H2​O

This reaction produces a mixture of isomers, including both cis-aconitic acid and this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable feedstocks such as sugarcane and sweet sorghum. The extraction process typically uses solvent mixtures like acetone, butanol, and ethanol, followed by recovery with a sodium carbonate solution . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans-Aconitic acid undergoes various chemical reactions, including:

    Dehydration: Conversion to aconitic anhydride.

    Hydration: Conversion back to citric acid.

    Isomerization: Conversion to cis-aconitic acid.

Common Reagents and Conditions:

Major Products:

    Aconitic anhydride: Formed by dehydration.

    Citric acid: Formed by hydration.

    cis-Aconitic acid: Formed by isomerization.

Properties

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
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InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N
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Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
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Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID30883449
Record name cis-Aconitic acid
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Molecular Weight

174.11 g/mol
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Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
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Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg
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Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol
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Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS No.

585-84-2, 499-12-7
Record name cis-Aconitic acid
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Record name 1-Propene-1,2,3-tricarboxylic acid
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Melting Point

194-195 °C (WITH DECOMP), 125 °C
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Synthesis routes and methods

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Name
trifluoromethanesulfonic acid thioanisole m-cresol
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[Compound]
Name
peptide
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0 (± 1) mol
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reactant
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Quantity
10 mL
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Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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